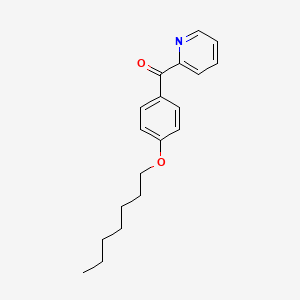

2-(4-Heptyloxybenzoyl)pyridine

説明

2-(4-Heptyloxybenzoyl)pyridine is a chemical compound belonging to the family of pyridine derivatives. The molecular formula of this compound is C19H23NO2, and it has a molecular weight of 297.4 g/mol.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Heptyloxybenzoyl)pyridine can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . This method leverages the thermal pericyclic or hetero-Diels Alder (hDA) reaction and the transition metal-catalyzed formal [4 + 2] cycloaddition reaction . Another approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or nickel, is common in industrial settings to facilitate efficient and scalable production .

化学反応の分析

Types of Reactions: 2-(4-Heptyloxybenzoyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form complexes with a wide variety of Lewis acids and react with alkylating agents to give pyridinium salts . Additionally, it can be oxidized to give pyridine N-oxides by treatment with peracids .

Common Reagents and Conditions:

Oxidation: Peracids are commonly used to oxidize this compound to pyridine N-oxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

Substitution: Alkylating agents are used to form pyridinium salts.

Major Products Formed:

Oxidation: Pyridine N-oxides

Reduction: Reduced pyridine derivatives

Substitution: Pyridinium salts

科学的研究の応用

Medicinal Chemistry Applications

Recent research highlights the potential of 2-(4-Heptyloxybenzoyl)pyridine as a therapeutic agent. Its applications include:

- Antimicrobial Activity : Pyridine derivatives have been extensively studied for their antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . This suggests potential use in developing new antibiotics.

- Anti-inflammatory Effects : The compound's structural similarities to known anti-inflammatory agents position it as a candidate for treating conditions like inflammatory bowel disease (IBD). Studies indicate that pyridine derivatives can modulate inflammatory responses, potentially leading to new treatments for IBD .

- Cytotoxicity Studies : The cytotoxic effects of pyridine derivatives have been explored in various cancer cell lines. Research indicates that certain substitutions on the pyridine ring can enhance cytotoxicity, making compounds like this compound valuable in cancer therapy .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific properties, such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices can enhance the material's performance in various applications .

- Nanotechnology : Due to its amphiphilic nature, this compound can be utilized in the formulation of nanoparticles for drug delivery systems. These nanoparticles can improve the bioavailability and targeted delivery of therapeutic agents .

Cosmetic Formulations

The cosmetic industry has increasingly incorporated pyridine derivatives due to their beneficial properties:

- Skin Care Products : The compound has been explored for its potential use in skin care formulations, particularly as an emulsifier or stabilizer in creams and lotions. Its ability to enhance skin penetration makes it suitable for topical applications .

- Stability and Efficacy : Research on cosmetic formulations emphasizes the importance of stability and safety assessments before market introduction. Compounds like this compound are subjected to rigorous testing to ensure they meet regulatory standards .

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

- Antimicrobial Testing : A study demonstrated that a series of pyridine derivatives exhibited varying degrees of antimicrobial activity against clinical strains of bacteria, with some compounds showing superior efficacy compared to traditional antibiotics .

- Cytotoxicity Analysis : In vitro studies revealed that certain pyridine derivatives induced apoptosis in cancer cell lines, suggesting their potential role as chemotherapeutic agents .

作用機序

The mechanism of action of 2-(4-Heptyloxybenzoyl)pyridine involves its interaction with molecular targets and pathways within biological systems. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The compound’s effects are mediated through its ability to form complexes with metal ions and participate in redox reactions .

類似化合物との比較

- 2-(4-Methoxybenzoyl)pyridine

- 2-(4-Ethoxybenzoyl)pyridine

- 2-(4-Butoxybenzoyl)pyridine

Comparison: 2-(4-Heptyloxybenzoyl)pyridine is unique due to its heptyloxy group, which imparts distinct physicochemical properties compared to its analogs with shorter alkoxy chains. This difference can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

生物活性

2-(4-Heptyloxybenzoyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a heptyloxy substituent on the benzoyl moiety, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure comprises a pyridine ring substituted with a 4-heptyloxybenzoyl group, which is expected to contribute to its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that pyridine derivatives, including this compound, exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have explored the potential of pyridine derivatives as anticancer agents. In particular, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, a study on related pyridine derivatives demonstrated significant inhibition of c-Met and VEGFR-2 pathways, which are critical in cancer progression.

Table 1: Anticancer Activity of Pyridine Derivatives

The mechanism by which this compound exerts its biological effects may involve interaction with specific protein targets. Molecular docking studies suggest that similar compounds bind effectively to the ATP-binding sites of kinases like c-Met and VEGFR-2, thereby inhibiting their activity and downstream signaling pathways associated with tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that pyridine derivatives possess antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, showing varying degrees of effectiveness.

Table 2: Antimicrobial Activity of Similar Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | E. coli | 32 μg/mL | TBD |

| Compound B | S. aureus | 16 μg/mL | TBD |

| This compound | TBD | TBD | TBD |

Case Studies

Several case studies have highlighted the potential therapeutic applications of pyridine derivatives. One notable case involved the use of a structurally similar compound in a clinical trial for patients with advanced cancer. The results indicated a favorable response rate and manageable side effects, warranting further investigation into the pharmacokinetics and dynamics of these compounds.

特性

IUPAC Name |

(4-heptoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-2-3-4-5-8-15-22-17-12-10-16(11-13-17)19(21)18-9-6-7-14-20-18/h6-7,9-14H,2-5,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGZAOHWRQXXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642014 | |

| Record name | [4-(Heptyloxy)phenyl](pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-12-6 | |

| Record name | [4-(Heptyloxy)phenyl](pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。